

(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

chemical structure elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

Cat. No.: B047917

[Get Quote](#)

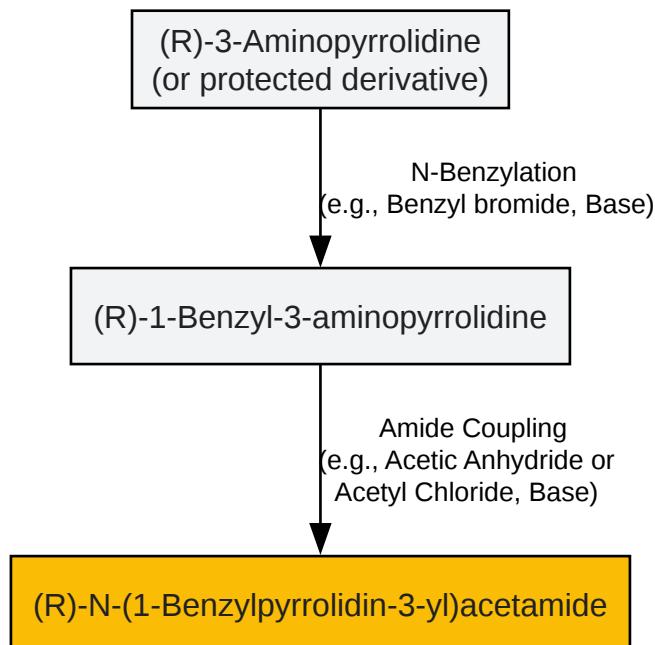
An in-depth technical guide on the chemical structure elucidation of **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide**, designed for researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine ring is a vital saturated scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space three-dimensionally and introduce stereochemical complexity.^[1] Molecules incorporating this heterocycle have shown a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.^[1] This guide provides a comprehensive overview of the chemical structure elucidation of a specific derivative, **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide**. It details the key physicochemical properties, a plausible synthetic pathway, and the analytical data essential for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, it explores the biological context by examining the activities of structurally related compounds, offering insights into its potential therapeutic applications.

Chemical Structure and Physicochemical Properties

(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide is a chiral molecule featuring a central pyrrolidine ring. An N-benzyl group is attached to the ring's nitrogen atom, and an acetamide group is substituted at the 3-position, which possesses (R) stereochemistry. The combination of the aromatic benzyl group and the polar acetamide moiety gives the molecule balanced physicochemical properties.


Property	Value
IUPAC Name	N-[(3R)-1-benzylpyrrolidin-3-yl]acetamide
Molecular Formula	C ₁₃ H ₁₈ N ₂ O
Molecular Weight	218.29 g/mol
Canonical SMILES	CC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2
InChI Key	SBPJJBSCRVBXSY-SSEXGKCCSA-N
Topological Polar Surface Area	32.3 Å ²
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3

Synthesis and Experimental Protocols

The synthesis of **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide** can be achieved through a multi-step process, typically starting with a chiral pyrrolidine precursor. A common and effective strategy involves the formation of the amide bond as the final key step.

General Synthetic Workflow

A logical synthetic approach involves the N-benzylation of a commercially available chiral 3-aminopyrrolidine derivative, followed by the acylation of the primary amine to form the final acetamide.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide**.

Experimental Protocol: Amide Coupling

This protocol describes a standard method for the final acylation step using acetic anhydride.

Materials:

- (R)-1-Benzyl-3-aminopyrrolidine (1.0 eq)
- Acetic Anhydride (1.2 eq)
- Triethylamine (TEA) or Pyridine (2.0 eq)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve (R)-1-Benzyl-3-aminopyrrolidine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the mixture to 0 °C using an ice bath.
- Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO_3 solution (2x) and brine (1x).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure acetamide derivative.[2]

Chemical Structure Elucidation

The definitive structure of the synthesized compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Based on data from similar structures, the following spectral characteristics are expected.[3][4]

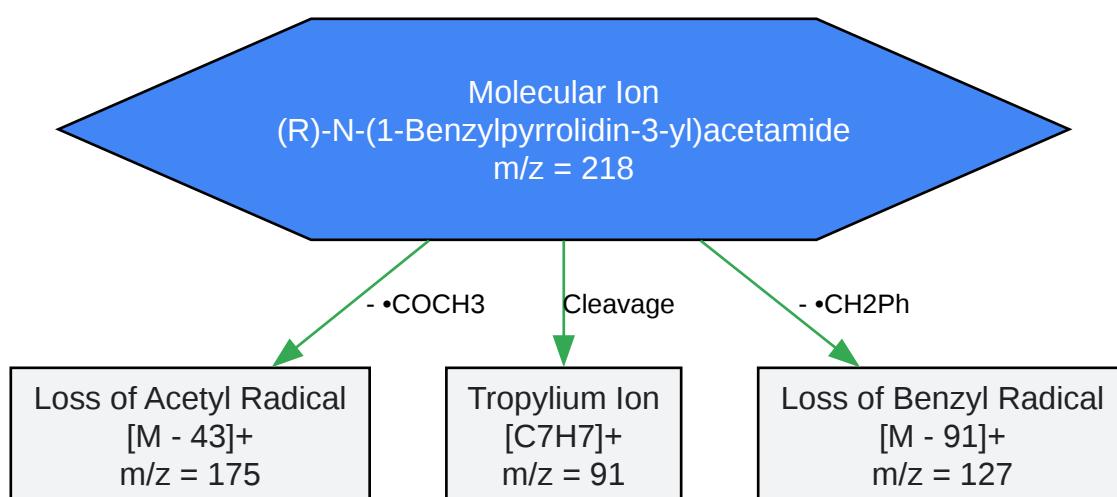
Expected ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ 7.35 - 7.25	m	5H, Aromatic (C ₆ H ₅)
~ 5.8 - 6.2	br s	1H, Amide (NH)
~ 4.2 - 4.4	m	1H, Pyrrolidine CH-N
~ 3.60	s	2H, Benzyl CH ₂
~ 2.8 - 3.2	m	2H, Pyrrolidine CH ₂
~ 2.2 - 2.6	m	2H, Pyrrolidine CH ₂

| ~ 1.95 | s | 3H, Acetyl CH₃ |

Expected ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 170.0	Carbonyl (C=O)
~ 138.0	Aromatic C (quaternary)
~ 128.8	Aromatic CH
~ 128.4	Aromatic CH
~ 127.2	Aromatic CH
~ 60.5	Benzyl CH ₂
~ 55.0	Pyrrolidine CH ₂
~ 48.0	Pyrrolidine CH-N
~ 45.0	Pyrrolidine CH ₂


| ~ 23.5 | Acetyl CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.

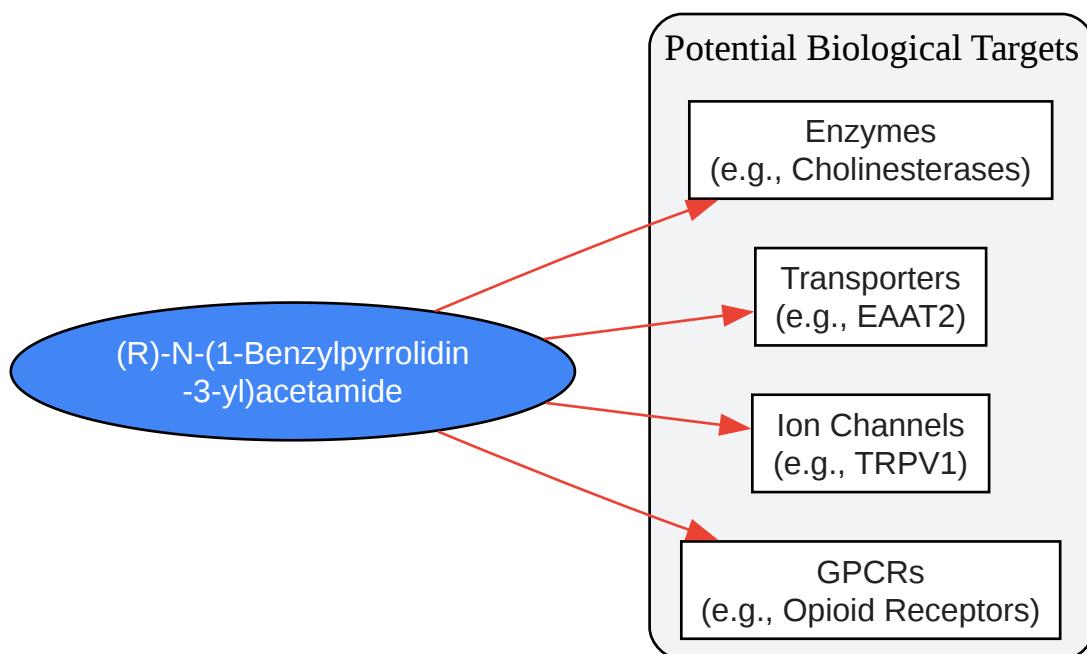
Expected Data (Electron Ionization, EI):

- Molecular Ion (M^+): $m/z = 218$
- Key Fragments:
 - $m/z = 175$: Loss of the acetyl group ($\bullet\text{COCH}_3$)
 - $m/z = 127$: Loss of the benzyl group ($\bullet\text{CH}_2\text{Ph}$)
 - $m/z = 91$: Tropylium ion (C_7H_7^+), characteristic of a benzyl group.^[3]

[Click to download full resolution via product page](#)

Caption: Predicted key fragmentation pathways in mass spectrometry.

Biological Activity of Structural Analogs


While specific biological data for **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide** is not widely published, analysis of structurally similar compounds provides insight into its potential pharmacological relevance. Many N-benzylpyrrolidine derivatives are known to interact with central nervous system (CNS) targets.

Biological Activity of Selected N-Benzylpyrrolidine Analogs

Compound	Target/Activity	Potency	Reference
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide	μ-Opioid Receptors	IC₅₀ = 240 nM	[5]
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide	TRPV1 Channels	EC ₅₀ = 1.2 μM	[5]
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide	EAAT2 Positive Allosteric Modulator (Antiseizure)	ED ₅₀ = 23.8 mg/kg (MES test)	[6] [7]

| N-benzyl-2-(N-benzylamido)acetamide Peptoids | Butyrylcholinesterase (BChE) Inhibitor | IC₅₀ = 28 μM | [\[8\]](#) |

These findings suggest that the N-benzylpyrrolidine scaffold is a versatile template for designing modulators of various enzymes, ion channels, and receptors.

[Click to download full resolution via product page](#)

Caption: Potential biological targets based on activities of structural analogs.

Conclusion

The chemical structure of **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide** is unambiguously elucidated through a combination of a well-defined synthetic route and comprehensive spectroscopic analysis. Key analytical techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry, provide the necessary data to confirm its molecular formula, connectivity, and stereochemistry. While direct biological data is limited, the prevalence of the N-benzylpyrrolidine scaffold in potent CNS-active agents suggests that this compound is a valuable subject for further investigation in drug discovery programs targeting neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iris.unipa.it [iris.unipa.it]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. scielo.br [scielo.br]
- 5. N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide () for sale [vulcanchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Na^+ benzyl $\text{[Pd]TS]}^2\text{[Pd]TS}^2(\text{Na}^+$ benzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. [abq.org.br]
- To cite this document: BenchChem. [(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide chemical structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047917#r-n-1-benzylpyrrolidin-3-yl-acetamide-chemical-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com